
9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: is an organic compound belonging to the class of beta-carbolines. These compounds are characterized by a tricyclic structure consisting of a pyridine ring fused to an indole ring. The presence of a benzyl group at the 9th position and a ketone group at the 1st position further defines its unique chemical structure. Beta-carbolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core. The specific steps are as follows:
Starting Materials: Tryptamine and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Procedure: The tryptamine and benzaldehyde are mixed in a suitable solvent, and the acid catalyst is added. The mixture is heated to promote cyclization, leading to the formation of the beta-carboline core.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in chemical manufacturing.
作用機序
The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction is of particular interest in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
- 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
- 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
- 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Uniqueness
Compared to similar compounds, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one stands out due to its specific substitution pattern and the presence of a ketone group at the 1st position. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research.
特性
CAS番号 |
34034-29-2 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
9-benzyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18-17-15(10-11-19-18)14-8-4-5-9-16(14)20(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21) |
InChIキー |
AQPAFZPLIRGFQV-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C3=CC=CC=C3N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)


![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
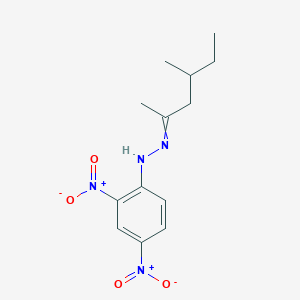
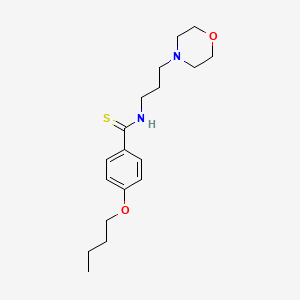

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
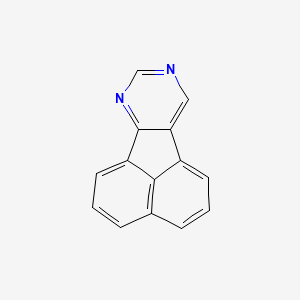
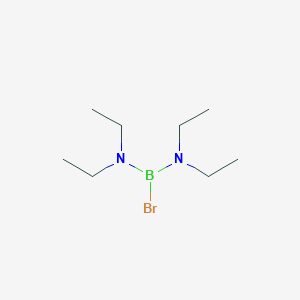
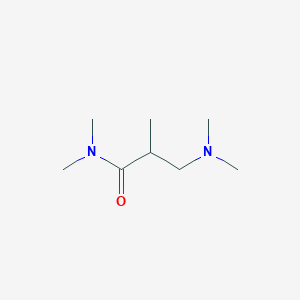
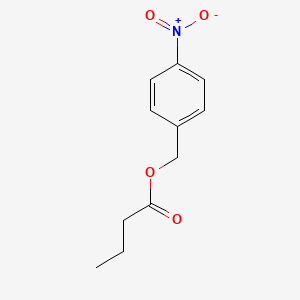

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
